Chroman-4-amine hydrochloride
Overview
Description
Chroman-4-amine hydrochloride is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Its IUPAC name is 3,4-dihydro-2H-chromen-4-ylamine hydrochloride . It has a molecular weight of 185.65 .
Synthesis Analysis
The synthesis of chroman-4-one derivatives, which are structurally similar to this compound, has been extensively studied. For instance, a highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis
Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
The chemical reactions involving chroman-4-one derivatives have been studied. For example, 2-Phenyl chroman-4-ones were synthesized by Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Some 4-chromanones were synthesized via Michael addition of acrylonitrile to phenols in the presence of K2CO3 in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The InChI code is 1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H .Scientific Research Applications
Synthesis and Chemical Reactions
- Chroman-4-amine hydrochloride is involved in chemical syntheses, such as the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These reactions proceed with pyrone ring-opening, forming 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).
- Chroman-4-amine derivatives are synthesized through CBS reduction and can be purified without chromatography by isolation as mandelic or d-tartaric acid salts (Voight, Daanen, Hannick, Shelat, Kerdesky, Plata, & Kort, 2010).
Analytical Applications
- This compound derivatives are used in the synthesis of chromanoisoxazole, a compound with potential for various analytical applications. This synthesis involves acylation, nuclear prenylation, and treatment with hydroxylamine hydrochloride (Murthy, Nanda, Kumar, & Swamy, 2006).
- Amines, including chroman-4-amine derivatives, can be detected using gold/4-(2-mercaptoethyl) pyridinium surface-enhanced Raman scattering-active capture matrices. This method shows potential for the selective detection of hexavalent chromium (Mosier-Boss & Putnam, 2013).
Environmental Applications
- Polymer hydrogels incorporating this compound derivatives, such as poly(allyl amine hydrochloride), are developed for the removal of reactive nitrogen and phosphorus from aquaculture wastewater. These hydrogels demonstrate efficient nutrient anion removal, making them suitable for environmental applications (Kioussis, Wheaton, & Kofinas, 2000).
Safety and Hazards
Chroman-4-amine hydrochloride is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection) and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .
Future Directions
Given the significant role of chroman-4-one and its derivatives in medicinal chemistry, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds could serve as potential leads for drug discovery due to their broad spectrum of biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Chroman-4-amine hydrochloride, a derivative of the chroman-4-one framework, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds infantum .
Mode of Action
It is known that chroman-4-one derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities . The interaction of these compounds with their targets often leads to changes in cellular processes, resulting in their therapeutic effects .
Biochemical Pathways
Chroman-4-one derivatives are known to influence a variety of biological and pharmaceutical activities . These activities suggest that these compounds may affect multiple biochemical pathways, leading to their downstream effects.
Result of Action
Chroman-4-one derivatives are known to exhibit a broad range of biological and pharmaceutical activities . These activities suggest that these compounds may have diverse molecular and cellular effects.
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMKYKMJUZEGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920284 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-63-5 | |
Record name | 3,4-Dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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